molecular formula C10H15NO4S B13389906 5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid

5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid

Cat. No.: B13389906
M. Wt: 245.30 g/mol
InChI Key: CUPGURNXMXUCHM-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid is an organic compound with a complex structure that includes a sulfonic acid group, a hydroxyethylamino group, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid typically involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Sulfonamides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonic acid group can enhance the compound’s solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzenesulfonic acid: Lacks the hydroxyethylamino group, making it less versatile in certain applications.

    5-(2-Aminoethylamino)-2,3-dimethylbenzenesulfonic acid: Contains an aminoethylamino group instead of a hydroxyethylamino group, which may alter its reactivity and biological activity.

    5-(2-Hydroxyethylamino)-2,4-dimethylbenzenesulfonic acid: Similar structure but with different substitution pattern on the benzene ring, potentially affecting its chemical properties.

Uniqueness

5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid is unique due to the presence of both hydroxyethylamino and sulfonic acid groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

5-(2-hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid

InChI

InChI=1S/C10H15NO4S/c1-7-5-9(11-3-4-12)6-10(8(7)2)16(13,14)15/h5-6,11-12H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

CUPGURNXMXUCHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)O)NCCO

Origin of Product

United States

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